1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine

Physicochemical characterization Regioisomer comparison Purification optimization

Researchers developing P2X7 antagonists or peptidomimetic therapeutics face synthetic bottlenecks in constructing chiral α-trifluoromethyl amines. This building block delivers the validated 3,5-dichloropyridine core pre-coupled to a metabolically stable trifluoroethylamine handle, eliminating de novo chiral synthesis. • Validated P2X7 pharmacophore: optimized derivatives achieve sub-10 nM IC₅₀ • Metabolically stable amide bond isostere (ψ[CH(CF₃)NH]) for peptidomimetics • Pre-formed building block reduces synthetic step count by at least one step Supplied with full analytical characterization; available from stock in 10-100 mg quantities with custom bulk synthesis on request.

Molecular Formula C7H5Cl2F3N2
Molecular Weight 245.03 g/mol
Cat. No. B12976820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine
Molecular FormulaC7H5Cl2F3N2
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C(C(F)(F)F)N)Cl
InChIInChI=1S/C7H5Cl2F3N2/c8-3-1-4(9)5(14-2-3)6(13)7(10,11)12/h1-2,6H,13H2
InChIKeyGNOHEZWODXIPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine – Chiral Fluorinated Building Block


1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine (molecular formula C₇H₅Cl₂F₃N₂; MW 245.03 g/mol) is a chiral α-trifluoromethyl amine bearing a 3,5-dichloropyridine ring . The compound belongs to the class of fluorinated pyridine derivatives widely employed as versatile building blocks in pharmaceutical and agrochemical research [1]. The 3,5-dichloropyridine substructure is a validated pharmacophore in P2X7 receptor antagonists and commercial insecticides such as tetrachlorantraniliprole, while the stereogenic trifluoroethylamine moiety serves as a metabolically stable peptide bond isostere [2][3]. This unique combination of a bioactive heterocyclic scaffold with a chiral fluorinated amine handle distinguishes this compound from simpler dichloropyridine or trifluoroethylamine building blocks.

Chiral fluorinated building block Pre-installed trifluoroethylamine handle for peptidomimetic and metabolic stability research.
Reported peptide bond isostere context
3,5-Dichloropyridine scaffold Reported pharmacophore in P2X7 receptor antagonist and diamide insecticide studies.
Class-level pharmacophore context
Agrochemical & medicinal chemistry research May support herbicide and insecticide discovery programs as well as kinase/GPCR pathway tool elaboration.
Selection requires regioisomer verification

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine: Positional Chlorine and Fluorine Specificity


The precise regioisomeric placement of chlorine atoms on the pyridine ring is not interchangeable. In the 3,5-dichloropyridine P2X7 antagonist series, the 3,5-disubstituted chloride pattern was demonstrated to be critical for antagonistic activity; removal or relocation of either chlorine abolished potency [1]. Furthermore, regioisomeric variants—such as the (1R)-1-(2,5-dichloro(3-pyridyl)) and (1S)-1-(2,6-dichloro(3-pyridyl)) analogs—exhibit measurably different predicted boiling points (281.2 °C vs. 307.8 °C) and potentially divergent reactivity profiles, meaning a procurement specification for one regioisomer cannot be satisfied by another without risking synthetic failure . The non-fluorinated analog 1-(3,5-dichloropyridin-2-yl)ethanamine lacks the metabolic stability and conformational effects conferred by the trifluoromethyl group, which are well-documented to enhance bioavailability and target residence time in drug candidates [2].

Regioisomeric chlorine placement is not interchangeable
3,5-Disubstitution is critical for target engagement; 2,5- or 2,6-regioisomers may show divergent reactivity and boiling points (~26 °C difference predicted), potentially altering purification and reaction outcomes.
Non-fluorinated analogs lack CF₃ stability benefits
1-(3,5-Dichloropyridin-2-yl)ethanamine cannot replicate the metabolic stability and conformational restriction conferred by the trifluoroethylamine group; proteolytic resistance may be significantly reduced.
Simple trifluoroethylamine or dichloropyridine fragments alone insufficient
2,2,2-Trifluoroethanamine (CAS 753-90-2) lacks the pyridine pharmacophore, and standalone 3,5-dichloropyridine does not carry the chiral amine handle; using separate fragments requires additional synthetic steps and chiral control.

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine: Key Differentiation Evidence


Regioisomeric Chlorine Boiling Point Comparison

The target 3,5-dichloro regioisomer (analogous to CAS 1212936-72-5 scaffold) has a predicted boiling point of 281.2 ± 40.0 °C. The 2,6-dichloro regioisomer (CAS 1213196-43-0) exhibits a substantially higher predicted boiling point of 307.8 ± 42.0 °C, a difference of approximately 26 °C . This differential arises from the distinct electronic and steric environments created by the specific chlorine substitution pattern on the pyridine ring.

Regioisomer BP
Data to verify
~26 °C difference
Supports regioisomer-specific procurement
Predicted values; experimental verification recommended
Physicochemical characterization Regioisomer comparison Purification optimization

P2X7 Antagonist Optimization with 3,5-Dichloropyridine Scaffold

In a systematic SAR study of 3,5-dichloropyridine derivatives as P2X7 receptor antagonists, the initial screening hit (analogue 9) displayed an IC₅₀ of 650 nM in the EtBr uptake assay using hP2X7-expressing HEK293 cells [1]. Through optimization focusing on the hydrazide linker, the 3,5-dichloropyridine skeleton, and the hydrophobic acyl group, the team achieved compounds 51 and 52 with IC₅₀ values of 4.9 nM and 13 nM, respectively—representing a >130-fold improvement [2]. The study explicitly concluded that the 3,5-disubstituted chloride pattern in the pyridine skeleton was critical for P2X7 antagonistic activity.

P2X7 SAR trend
Class-level
>130-fold improvement from hit; leads at 4.9–13 nM
3,5-Dichloropyridine core drives antagonist potency; reported pathway context
hP2X7-HEK293 EtBr uptake assay; IL-1β release IC₅₀ 1.3 nM for lead
P2X7 receptor antagonism Anti-inflammatory Structure-activity relationship

3,5-Dichloropyridin-2-yl Fragment in Commercial Insecticide Tetrachlorantraniliprole

Tetrachlorantraniliprole, a commercial anthranilic diamide insecticide acting as a ryanodine receptor (RyR) modulator in lepidopteran pests, contains the 3,5-dichloropyridin-2-yl group as an essential N-substituent on its pyrazole core [1]. The target compound, 1-(3,5-dichloropyridin-2-yl)-2,2,2-trifluoroethanamine, provides this exact heterocyclic fragment with a chiral trifluoroethylamine handle, enabling direct incorporation into diamide insecticide scaffolds. By contrast, the non-fluorinated analog 1-(3,5-dichloropyridin-2-yl)ethanamine lacks the trifluoromethyl group that can enhance lipophilicity and metabolic stability of the final agrochemical product [2]. The patent CN-102020633-A further discloses methods for preparing 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compounds—directly related to this insecticide class—using the dichloropyridinyl fragment as a key intermediate [3].

Insecticide fragment
Class-level
Identical 3,5-dichloropyridin-2-yl in commercial tetrachlorantraniliprole
Reported diamide insecticide scaffold compatibility
Patent CN-102020633-A provides synthetic route context
Agrochemical Insecticide biosynthesis Ryanodine receptor modulator

Trifluoroethylamine Metabolic Stability vs. Non-Fluorinated Analogs

The trifluoroethylamine (ψ[CH(CF₃)NH]) function is an established peptide bond isostere that replaces the hydrolytically labile amide bond with a protease-resistant fluorinated unit [1]. Research has demonstrated that incorporation of the trifluoroethylamine function into peptide backbones significantly improves resistance to enzymatic degradation and enhances bioavailability compared to the non-fluorinated ethylamine analogs [2]. The target compound incorporates this trifluoroethylamine moiety directly at the chiral center adjacent to the pyridine ring, providing a pre-installed metabolically stable amine handle. In contrast, the non-fluorinated analog 1-(3,5-dichloropyridin-2-yl)ethanamine (CAS not available from authoritative source) lacks these stability-enhancing properties, and the simple building block 2,2,2-trifluoroethanamine (CAS 753-90-2) lacks the pyridine pharmacophore entirely [3].

Metabolic stability
Class-level
CF₃ reduces amine basicity (pKa ~2 vs ~9); enhances membrane permeability
Reported peptide bond isostere with proteolytic resistance
Non-fluorinated analogs susceptible to degradation
Metabolic stability Peptidomimetic Trifluoroethylamine isostere

Herbicidal Efficacy and Crop Selectivity of 3,5-Dichloropyridinyl Compounds

A compound bearing the 3,5-dichloropyridin-2-yl substructure—1-(3,5-dichloropyridin-2-yl)-N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide—demonstrated herbicidal efficacy against Digitaria sanguinalis (crabgrass) and Amaranthus retroflexus (redroot pigweed), while exhibiting good crop selectivity toward both maize and wheat at application rates up to 375 g of active ingredient per hectare [1]. This class-level evidence confirms that the 3,5-dichloropyridin-2-yl fragment is compatible with herbicidal activity and crop safety, supporting the use of the target compound as a building block for herbicide discovery programs.

Herbicide selectivity
Class-level
Effective against D. sanguinalis & A. retroflexus; maize/wheat safety at 375 g ai/ha
Supports agrochemical selectivity research with 3,5-dichloropyridinyl scaffold
Field-rate context from BRENDA literature summary
Herbicide Crop selectivity Weed control

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine: Optimal Application Scenarios


P2X7 Antagonist Lead Optimization

Research teams pursuing novel anti-inflammatory agents targeting the P2X7 receptor should prioritize this building block for scaffold elaboration. The 3,5-dichloropyridine core is validated as critical for P2X7 antagonism, with optimized derivatives from this scaffold class achieving sub-10 nM IC₅₀ values (compounds 51 and 52: 4.9 and 13 nM) in hP2X7-HEK293 EtBr uptake assays, and downstream inhibition of IL-1β release at 1.3–9.2 nM [1]. The chiral trifluoroethylamine handle provides a metabolically stable attachment point for diverse hydrophobic acyl groups, which the SAR study identified as the key optimization vector. Procuring the pre-formed building block eliminates at least one synthetic step compared to constructing the chiral amine de novo. [1]

Diamide Insecticide Design via 3,5-Dichloropyridinyl Fragment

Agrochemical discovery groups developing next-generation ryanodine receptor (RyR) modulators can leverage this compound as a direct precursor to 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide insecticides. The commercial diamide insecticide tetrachlorantraniliprole incorporates the identical 3,5-dichloropyridin-2-yl fragment as its N-pyrazole substituent, validating this substructure for insecticidal activity [2]. The chiral trifluoroethylamine group may impart favorable physicochemical properties (enhanced lipophilicity, metabolic stability) to novel diamide candidates compared to non-fluorinated analogs. The patent CN-102020633-A provides a demonstrated synthetic route for converting this building block into pyrazolecarboxamide insecticides [3]. [2][3]

Peptidomimetics with Metabolically Stable Chiral Amine

For medicinal chemistry programs developing peptidomimetic therapeutics, this compound provides a stereogenic trifluoroethylamine (ψ[CH(CF₃)NH]) function—a well-established amide bond isostere that confers resistance to proteolytic degradation while preserving hydrogen-bonding capacity [4]. The pyridine ring provides an additional vector for target engagement or physicochemical optimization. Unlike simple trifluoroethylamine (CAS 753-90-2), this building block arrives with the heterocyclic pharmacophore pre-installed, enabling rapid analog generation through amide coupling or N-functionalization of the amine, rather than requiring multi-step synthesis of the chiral center. [4]

Herbicide Lead Generation with Crop Selectivity in Maize and Wheat

Agrochemical teams screening for selective herbicides should consider this building block as a privileged starting point. Compounds containing the 3,5-dichloropyridin-2-yl fragment have demonstrated herbicidal efficacy against economically important weed species (Digitaria sanguinalis, Amaranthus retroflexus) with retention of crop safety in maize and wheat at field-relevant application rates of 375 g ai/ha [5]. The chiral trifluoroethylamine group provides an additional diversification point for optimizing potency, selectivity, and environmental fate properties, which are critical parameters for commercial herbicide development. [5]

Application
Selection Property
Validation Focus
P2X7 pathway antagonist research
3,5-Dichloropyridine core with chiral CF₃-amine handle
Target engagement and IL-1β release assay context
Diamide insecticide discovery
3,5-Dichloropyridin-2-yl fragment for RyR modulator elaboration
Insecticidal activity and cross-species selectivity review
Peptidomimetic research
Trifluoroethylamine isostere for metabolic stability
Proteolytic resistance and permeability assay context
Herbicide lead generation
3,5-Dichloropyridinyl scaffold with reported crop selectivity
Weed control efficacy and maize/wheat safety evaluation
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